molecular formula C18H18N2O4 B2924105 N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide CAS No. 1388349-20-9

N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide

Cat. No. B2924105
CAS RN: 1388349-20-9
M. Wt: 326.352
InChI Key: KYORKPZTFAXDDD-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide, also known as Csn-B, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body. In

Mechanism Of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide is not fully understood, but it is believed to interact with various receptors in the body. One of the receptors that N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been shown to interact with is the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been found to bind to the sigma-1 receptor, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects in the body. In breast cancer cells, N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been found to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has also been found to inhibit the growth and proliferation of breast cancer cells by inhibiting cell cycle progression. In addition, N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

One advantage of using N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of using N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide is not fully understood, and further studies are needed to elucidate its interactions with various receptors in the body. Another area of interest is the potential use of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide is a well-characterized compound that has been extensively studied for its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-methoxybenzyl cyanide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yields of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, specifically in breast cancer cells. N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been found to inhibit the growth and proliferation of breast cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Additionally, N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-9-5-4-7-12(15)14(11-19)20-18(21)13-8-6-10-16(23-2)17(13)24-3/h4-10,14H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYORKPZTFAXDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide

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